molecular formula C12H7Cl4N5O2S B142842 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide CAS No. 134892-32-3

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B142842
CAS No.: 134892-32-3
M. Wt: 427.1 g/mol
InChI Key: FWQYDFJTQRNKMD-UHFFFAOYSA-N
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Description

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound known for its application as a herbicide. It belongs to the class of triazolopyrimidine sulfonamide herbicides and is used to control a variety of weeds in agricultural settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of 2,6-dichloro-3-methylaniline with 5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .

Scientific Research Applications

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Penoxsulam
  • Metolachlor
  • Florasulam
  • Amisulbrom
  • Azimsulfuron
  • Flumetsulam
  • Orthosulfamuron
  • Ametoctradin
  • Nicosulfuron

Uniqueness

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its high selectivity and effectiveness against atrazine-resistant weeds. Its chemical structure allows it to bind effectively to the ALS enzyme, making it a potent herbicide with a broad spectrum of activity .

Properties

IUPAC Name

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYDFJTQRNKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566999
Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134892-32-3
Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134892-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 6.44 g (0.02 moles) of N-(3-(((2,6-dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine in 100 mL of dry acetonitrile was added 2.82 g (0.02 moles) of freshly distilled malonyl chloride. The mixture was stirred at room temperature overnight after which time some starting material remained. Additional malonyl chloride (0.56 g) was added and stirring was continued for 4 hrs. The reaction mixture was concentrated to dryness and the residue was slurried with POCl3 (122 g; 0.8 moles) and heated at 90° C. for 9 hrs. The reaction mixture was cooled and concentrated under reduced pressure and the residue was poured into ice-water. The resulting precipitate was filtered and dried to give 8.35 g of product having a purity of 75 percent (73 percent yield).
Name
N-(3-(((2,6-dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
122 g
Type
reactant
Reaction Step Three
Yield
73%

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